molecular formula C14H22N2O2 B7493081 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide

1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide

Cat. No. B7493081
M. Wt: 250.34 g/mol
InChI Key: RLSWJKXJTXOEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer drug candidate that has been shown to selectively target cancer cells by inducing DNA damage and inhibiting ribosomal RNA (rRNA) synthesis.

Mechanism of Action

1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of rRNA. This leads to the accumulation of DNA damage and activation of the p53 pathway, which induces cell death. 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has also been shown to inhibit the ribosomal RNA processing pathway, which leads to the accumulation of unprocessed rRNA and activation of the nucleolar stress response.
Biochemical and Physiological Effects:
1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to cell death. It has also been shown to inhibit rRNA synthesis and processing, which leads to nucleolar stress and activation of the nucleolar stress response. 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been found to be well tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide is its selectivity for cancer cells, which makes it a promising anticancer drug candidate. Another advantage is its ability to target cancer stem cells, which are responsible for tumor initiation and recurrence. However, one of the limitations of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential to induce DNA damage in normal cells, which can lead to toxicity.

Future Directions

For 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide include the development of more potent analogs with improved solubility and selectivity for cancer cells. Another direction is the investigation of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide in combination with other anticancer drugs to enhance its efficacy. The identification of biomarkers that can predict response to 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide is also an important direction for future research. Finally, the development of non-invasive imaging techniques to monitor the response to 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide in vivo is an important area for future research.

Synthesis Methods

The synthesis of 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 1,2-cyclopentadiene with acetic anhydride to form 2-acetylcyclopent-1-ene. This intermediate is then reacted with N-methylpiperidine-4-carboxylic acid in the presence of triethylamine to form 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inducing DNA damage and inhibiting rRNA synthesis, which leads to cell death. 1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide has been found to be effective against a broad range of cancer cell lines, including breast, colon, lung, and ovarian cancer. It has also been shown to be effective against cancer stem cells, which are responsible for tumor initiation and recurrence.

properties

IUPAC Name

1-(2-cyclopent-2-en-1-ylacetyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-14(18)12-6-8-16(9-7-12)13(17)10-11-4-2-3-5-11/h2,4,11-12H,3,5-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWJKXJTXOEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.